1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Sulfonyl Group: The azepane ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Coupling with Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
- 1-[4-(piperidin-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Uniqueness
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds with morpholine or piperidine rings. These differences can affect the compound’s biological activity and its interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H28N4O4S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O4S/c28-22-14-19(23(29)25-16-18-6-5-11-24-15-18)17-27(22)20-7-9-21(10-8-20)32(30,31)26-12-3-1-2-4-13-26/h5-11,15,19H,1-4,12-14,16-17H2,(H,25,29) |
InChI Key |
NYGKLMBOPZXZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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